molecular formula C17H14ClN3O2S B2634735 Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034300-29-1

Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2634735
CAS No.: 2034300-29-1
M. Wt: 359.83
InChI Key: KHFRBHPDMKPNPD-UHFFFAOYSA-N
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Description

Nomenclature Breakdown:

  • Benzo[b]thiophene : Indicates fusion between benzene (position “b”) and thiophene rings.
  • Pyrrolidin-1-yl : Specifies the nitrogen atom at position 1 of the pyrrolidine ring.
  • 5-Chloropyrimidin-2-yloxy : Denotes a pyrimidine ring with chlorine at position 5 and an ether oxygen at position 2.

This naming convention ensures unambiguous identification of substituent positions and connectivity .

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₆H₁₅ClN₃O₂S , derived from summation of constituent atoms:

Component Contribution to Formula
Benzo[b]thiophen-2-yl C₇H₅S
Pyrrolidin-1-yl C₄H₈N
5-Chloropyrimidin-2-yl

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-12-8-19-17(20-9-12)23-13-5-6-21(10-13)16(22)15-7-11-3-1-2-4-14(11)24-15/h1-4,7-9,13H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFRBHPDMKPNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (Compound 3s)

  • Structural Features : Replaces benzo[b]thiophene with a benzo[d]thiazole core and substitutes the pyrrolidine with a pentyloxy-pyrrolidine chain.
  • Biological Activity :
    • H3 Receptor (H3R) : Ki = 0.036 μM (high affinity).
    • Cholinesterases : IC50 = 6.7 mM (AChE), 2.35 mM (BuChE).
    • MAO-B : IC50 = 1.6 mM.
  • Therapeutic Application : Multitarget-directed ligand (MTDL) for Alzheimer’s disease .
  • Synthesis : Alkylation of pyrrolidine with 1,5-dibromopentane, followed by coupling to the benzothiazole scaffold .

Benzothiophene Acrylonitrile Derivatives (Compounds 31–33)

  • Structural Features: Retain benzo[b]thiophen-2-yl group but replace the pyrrolidine-methanone with acrylonitrile and substituted phenyl groups (e.g., 3,4-dimethoxy or 3,4,5-trimethoxy).
  • Biological Activity :
    • Anticancer Activity : GI50 <10–100 nM across 60 human cancer cell lines.
    • Overcomes P-glycoprotein Resistance : Retains efficacy in multidrug-resistant tumors .
  • Therapeutic Application : Antimitotic agents for cancer therapy .

(S)-(5-(3-Chlorophenyl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone

  • Structural Features : Replaces benzo[b]thiophene with a thiazole ring and introduces a 3,4-dimethoxybenzyl-pyrrolidine group.
  • Biological Activity :
    • Orexin Receptor Antagonism : Dual OX1/OX2 antagonist (IC50 <100 nM).
  • Therapeutic Application : Sleep disorder treatment .
  • Synthesis : Amide coupling between thiazole-4-carboxylic acid and substituted pyrrolidine .

Benzo[b]thiophen-2-yl(pyrrolidin-1-yl)methanone Derivatives

  • Structural Features : Direct analogs lacking the 5-chloropyrimidine substituent.
  • Synthetic Method : Rhodium(III)-catalyzed C-H alkenylation with itaconate, yielding 3m derivatives with 87–98% efficiency .
  • Therapeutic Potential: Structural flexibility suggests adaptability for diverse targets, though specific activity data are unavailable .

Biological Activity

Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and implications for therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H15ClN2O1S\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{O}_1\text{S}

Key Structural Features

  • Benzo[b]thiophene moiety : This aromatic ring system contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Pyrimidine ring : The presence of a chlorinated pyrimidine enhances the compound's biological activity, particularly against certain kinases.
  • Pyrrolidine group : This heterocyclic structure may influence the compound's binding affinity and selectivity for specific receptors or enzymes.

Research indicates that benzo[b]thiophen derivatives, including our compound of interest, exhibit various biological activities, primarily through their interactions with protein kinases. In particular, they have shown promise as inhibitors of IKK-beta, a key regulator in inflammatory pathways and cancer progression.

Inhibition of Protein Kinases

In vitro studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on kinases such as:

  • PfPK6 : Potency measured with IC50 values ranging from 216 to 274 nM depending on structural modifications .
  • PfGSK3 : While some analogues showed activity, others were inactive, indicating structure-dependent effects on kinase inhibition .

Cancer Treatment

The compound has been investigated for its potential in treating various cancers due to its ability to inhibit pathways that promote tumor growth. For instance, derivatives have been noted for their effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound stem from its ability to inhibit IKK-beta, which plays a crucial role in the NF-kB signaling pathway. This inhibition can reduce the expression of pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .

In Vitro Studies

A series of experiments have been conducted to evaluate the biological activity of benzo[b]thiophen derivatives. Table 1 summarizes key findings:

CompoundTarget KinaseIC50 (nM)Biological Activity
IKK16PfPK6236Moderate inhibition
18aPfPK6317Comparable to IKK16
18bPfGSK3695Significant loss of activity
18cPfPK6236Increased potency

Clinical Implications

Clinical studies are ongoing to assess the safety and efficacy of compounds based on benzo[b]thiophen structures in cancer therapy and inflammatory diseases. Preliminary results suggest favorable outcomes in terms of tolerability and therapeutic index.

Q & A

Q. What synthetic methodologies are most effective for preparing benzo[b]thiophene-containing methanone derivatives like this compound?

  • Methodological Answer : Rhodium(III)-catalyzed C-H alkenylation is a robust approach for constructing benzo[b]thiophene-pyrrolidine scaffolds. For example, coupling benzo[b]thiophen-2-yl(pyrrolidin-1-yl)methanone with itaconate derivatives under Rh(III) catalysis achieves regioselective alkenylation at the C3 position of the thiophene ring (yields: 87–98%). Optimize reaction conditions using 2.5 mol% [Cp*RhCl₂]₂, AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.5 equiv) in DCE at 80°C for 12 hours .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine X-ray crystallography (using SHELXL for refinement ) with spectroscopic techniques:
  • NMR : Assign aromatic protons (δ 7.2–8.0 ppm for benzo[b]thiophene) and pyrrolidine/chloropyrimidine signals (δ 3.5–4.5 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values.
  • Elemental Analysis : Validate purity (>95%) via C/H/N/S/Cl composition .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for kinase inhibition (e.g., CDK or Aurora kinases) using fluorescence polarization assays with ATP-competitive probes. For antioxidant capacity, employ the Trolox Equivalent Antioxidant Capacity (TEAC) assay, comparing to reference compounds like trolox (TEAC = 1.0). Use concentrations of 1–100 μM in triplicate, with DMSO controls (<0.1% v/v) .

Advanced Research Questions

Q. How can contradictions in biological assay data (e.g., variable IC₅₀ values) be systematically addressed?

  • Methodological Answer : Investigate assay-specific variables:
  • Buffer pH/ionic strength : Test activity in HEPES (pH 7.4) vs. Tris (pH 8.0) to identify pH-dependent binding.
  • Protein binding : Use equilibrium dialysis to quantify serum albumin interactions.
  • Metabolic stability : Pre-incubate with liver microsomes (human/rat) to assess metabolite interference .

Q. What strategies resolve stereochemical ambiguities in the pyrrolidine-oxy-pyrimidine moiety?

  • Methodological Answer : Employ chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to separate enantiomers. For absolute configuration, use single-crystal X-ray diffraction with SHELXL refinement . Alternatively, synthesize diastereomeric salts (e.g., with L-tartaric acid) and compare optical rotations .

Q. How can computational modeling predict target engagement and selectivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against homology models of orexin receptors or tubulin. Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. Cross-reference with PubChem bioactivity data for structurally related methanones .

Q. What modifications to the chloropyrimidine substituent enhance potency while minimizing off-target effects?

  • Methodological Answer : Synthesize derivatives with:
  • Electron-withdrawing groups : Replace Cl with CF₃ (via Ullmann coupling) to enhance electrophilicity.
  • Bulkier substituents : Introduce tert-butyl or adamantyl groups via Suzuki-Miyaura cross-coupling.
    Evaluate changes using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

  • Methodological Answer : Develop co-solvent systems (e.g., PEG-400:water 30:70) or formulate as hydrochloride salts. For nanoparticle delivery, use PLGA encapsulation (75:25 lactide:glycolide ratio) with particle size <200 nm (PDI <0.2) .

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